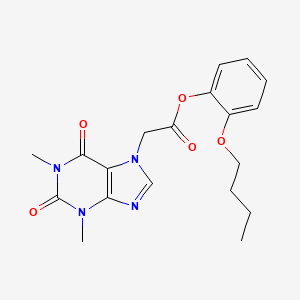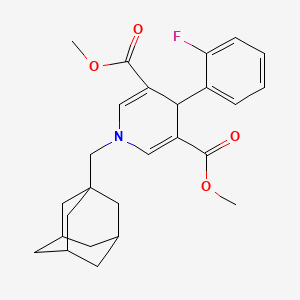![molecular formula C21H23NO4 B4299181 2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid](/img/structure/B4299181.png)
2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications.
Mécanisme D'action
2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is activated in response to various stimuli such as cytokines, oxidative stress, and microbial infections. Once activated, NF-κB translocates to the nucleus and binds to the DNA, resulting in the upregulation of various pro-inflammatory and pro-survival genes. This compound 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue of the inhibitor of kappa B kinase (IKK), a key enzyme involved in the activation of NF-κB.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. This compound 11-7082 has also been shown to inhibit the growth and proliferation of various cancer cell lines such as breast cancer, lung cancer, and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid 11-7082 in lab experiments is its specificity towards NF-κB. This compound 11-7082 selectively inhibits the activity of NF-κB without affecting other signaling pathways, making it an ideal tool for studying the role of NF-κB in various biological processes. However, this compound 11-7082 has also been reported to exhibit off-target effects, which may limit its use in certain experimental settings.
Orientations Futures
2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid 11-7082 has shown promising results in preclinical studies, and there is a growing interest in developing it as a potential therapeutic agent for various inflammatory and cancer-related diseases. Future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to better understand the off-target effects of this compound 11-7082 and to develop more specific inhibitors of NF-κB. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound 11-7082 in humans.
Applications De Recherche Scientifique
2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell proliferation. This compound 11-7082 has also been reported to induce apoptosis in cancer cells by targeting various pathways such as the PI3K/Akt pathway, Wnt/β-catenin pathway, and Notch signaling pathway.
Propriétés
IUPAC Name |
(E)-2-(2-butoxyanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-4-13-26-20-8-6-5-7-17(20)22-18(21(24)25)14-19(23)16-11-9-15(2)10-12-16/h5-12,14,22H,3-4,13H2,1-2H3,(H,24,25)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAVBDWZFQOLR-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)C)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299102.png)

![2-(4-allyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299127.png)
![2-[4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299131.png)
![methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate](/img/structure/B4299138.png)

![dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4299153.png)
![5-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4299159.png)
![ethyl [5-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299167.png)
![3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299179.png)
![3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299187.png)
![3-(4-propoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299191.png)
![ethyl [5-({2-[(4,6-dimethylpyrimidin-2-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299202.png)
![3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4299206.png)
